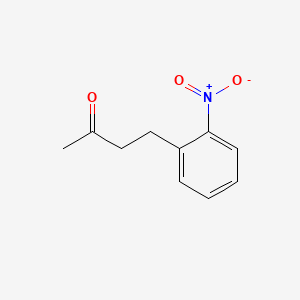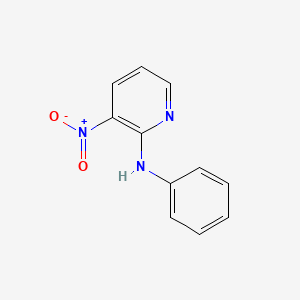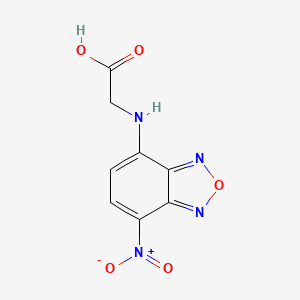![molecular formula C7H12N2O B3023468 (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 868551-69-3](/img/structure/B3023468.png)
(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
説明
(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure, combining a pyrrole ring and a piperidine ring, making it a versatile scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a 1,4-dicarbonyl compound with an amine can lead to the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced or replaced. Reagents like halogens or alkylating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, thereby affecting their function. Detailed studies on its binding interactions and effects on cellular pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Pyrrolo[3,4-c]pyridine: Another bicyclic compound with a similar structure but different biological activities.
Pyrrolo[3,4-b]pyridine: Known for its anticancer properties and different substitution patterns.
Pyrrolo[2,3-b]pyridine: Exhibits potent activity against fibroblast growth factor receptors.
Uniqueness: (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is unique due to its specific bicyclic structure and the presence of both pyrrole and piperidine rings. This combination provides a distinct set of chemical and biological properties, making it a valuable scaffold for drug discovery and development.
特性
IUPAC Name |
(3aR,7aR)-1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNMNJGBKPGDPH-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717640 | |
| Record name | (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868552-09-4 | |
| Record name | (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)
![2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol](/img/structure/B3023407.png)

